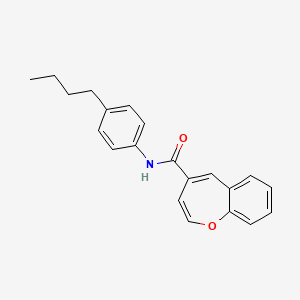

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide

Description

Properties

Molecular Formula |

C21H21NO2 |

|---|---|

Molecular Weight |

319.4 g/mol |

IUPAC Name |

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide |

InChI |

InChI=1S/C21H21NO2/c1-2-3-6-16-9-11-19(12-10-16)22-21(23)18-13-14-24-20-8-5-4-7-17(20)15-18/h4-5,7-15H,2-3,6H2,1H3,(H,22,23) |

InChI Key |

VXMFOHOIZDGDTO-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC=C2 |

Origin of Product |

United States |

Preparation Methods

Cyclization via Acid-Catalyzed Intramolecular Reactions

A common approach involves forming the oxepine ring through Friedel-Crafts alkylation or acid-mediated cyclization. For example, polyphosphoric acid (PPA) facilitates the cyclization of ether-linked precursors into benzoxepines. In a study by Ardón-Muñoz and Bolliger, 2-(chloromethyl)quinoline derivatives underwent PPA-mediated cyclization at 120°C, yielding benzoxepino-fused quinolines in 59–70% yields. Adapting this method, a hypothetical precursor such as 2-(4-butylphenylcarbamoyl)benzyl chloride could cyclize under PPA to form the benzoxepine core.

Key Parameters:

Ring-Closing Metathesis (RCM)

Grubbs second-generation catalyst enables RCM of diene substrates to form the seven-membered oxepine ring. For instance, ACS Journal of Organic Chemistry reports a one-pot synthesis of 2,5-dihydro-1-benzoxepines using RCM, achieving 63–94% yields. A diene precursor like allyl 4-(4-butylphenylcarbamoyl)benzyl ether would undergo RCM with 5 mol% Grubbs catalyst in dichloromethane (DCM) at 40°C.

Optimized Conditions:

Carboxamide Functionalization

Introducing the 4-butylphenylcarbamoyl group requires coupling the benzoxepine carboxylic acid intermediate with 4-butylphenylamine.

Carboxylic Acid Activation

The benzoxepine-4-carboxylic acid intermediate is typically activated as an acyl chloride or mixed anhydride. Patent US3732299A describes converting acenaphthene carboxylic acids to acyl chlorides using thionyl chloride (SOCl₂), followed by amine coupling.

Procedure:

-

React 1-benzoxepine-4-carboxylic acid with SOCl₂ (1.2 equiv) in DCM at 0°C.

-

Add 4-butylphenylamine (1.5 equiv) and triethylamine (2 equiv) dropwise.

-

Stir at room temperature for 6 hours.

Direct Coupling via Carbodiimide Reagents

Alternatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) facilitates amide bond formation. A study by EvitaChem utilized EDC/HOBt to couple 7-methoxy-1-benzoxepine-4-carboxylic acid with 2-methoxybenzylamine, achieving 78% yield.

Conditions:

-

Reagents: EDC (1.2 equiv), HOBt (1.1 equiv)

-

Solvent: DMF or THF

-

Temperature: 0°C → rt

Integrated One-Pot Synthesis

Combining RCM and amidation in a single reactor reduces purification steps. A protocol from ACS Journals demonstrates this for 5-amino-2,5-dihydro-1-benzoxepines:

-

Overman Rearrangement: Convert allylic trichloroacetimidate to allylic amine using thermal conditions.

-

RCM: Apply Grubbs catalyst to form the oxepine ring.

-

Amidation: Introduce 4-butylphenylamine via EDC-mediated coupling.

Advantages:

Purification and Characterization

Crude products are purified via column chromatography (silica gel, hexane/ethyl acetate) or recrystallization (petroleum ether). Analytical data from analogous compounds include:

| Property | Value | Source |

|---|---|---|

| Melting Point | 69–70°C (petroleum ether) | |

| Molecular Formula | C₂₁H₂₁NO₂ | |

| HPLC Purity | >95% (C18 column, MeOH/H₂O) |

Challenges and Optimization

-

Steric Hindrance: Bulky 4-butylphenyl groups may slow amidation; elevated temperatures (50°C) improve kinetics.

-

Ring Strain: Benzoxepine synthesis requires precise stoichiometry to avoid oligomerization.

-

Catalyst Deactivation: Grubbs II is sensitive to amines; sequential addition post-RCM is critical .

Chemical Reactions Analysis

Types of Reactions

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, particularly at the phenyl ring, using reagents like halogens or alkylating agents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Bromine in the presence of a catalyst like iron(III) bromide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogenated functional groups.

Substitution: Substituted derivatives with halogen or alkyl groups.

Scientific Research Applications

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the development of advanced materials, such as polymers and electronic devices.

Mechanism of Action

The mechanism of action of N-(4-butylphenyl)-1-benzoxepine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Compounds

| Compound Name | Core Structure | Key Substituents | CAS Number |

|---|---|---|---|

| N-(4-butylphenyl)-1-benzoxepine-4-carboxamide | Benzoxepine | 4-butylphenyl, carboxamide | 924838-70-0 |

| N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-1-benzoxepine-4-carboxamide | Benzoxepine + Thiazole | 4-bromobenzyl-thiazole, carboxamide | 924838-80-2 |

| (R)-2-(4-Butylphenyl)-N-(2,3-dihydroxypropyl)-4-methylthiazole-5-carboxamide (12) | Thiazole | 4-butylphenyl, dihydroxypropyl | - |

| C1 (Thiazolidinone derivative) | Thiazolidinone | 4-butylphenyl, thiophen-2-yl | - |

Key Observations :

- Benzoxepine vs. Thiazole/Thiazolidinone: The benzoxepine core (7-membered ring) offers greater conformational flexibility compared to rigid five-membered thiazole () or thiazolidinone () rings. This flexibility may enhance binding to larger enzymatic pockets .

- Substituent Effects: The 4-butylphenyl group in the target compound is shared with thiazole derivative 12 () and thiazolidinone C1 (), suggesting a preference for lipophilic substituents to improve membrane permeability.

Comparison :

- Amide Bond Formation : The target compound and thiazole derivatives () share a common synthetic strategy—reacting acid chlorides with amines. However, benzoxepine synthesis may require additional steps to construct the seven-membered ring.

- Purification : Flash column chromatography (FCC) is widely used for purification across all compounds .

Key Findings :

- Thiazolidinones: highlights the genotoxic safety of thiazolidinone derivatives, which were non-mutagenic in E. coli WP2 assays . This suggests a benchmark for evaluating the safety of structurally related benzoxepines.

Physicochemical Properties

- Lipophilicity : The 4-butylphenyl group in the target compound likely increases logP compared to smaller substituents (e.g., methyl or chlorophenyl in ).

- Solubility : Thiazole derivatives with polar groups (e.g., dihydroxypropyl in compound 12) may exhibit higher aqueous solubility than benzoxepine analogs .

Biological Activity

N-(4-butylphenyl)-1-benzoxepine-4-carboxamide is a compound belonging to the benzoxepine class of heterocyclic compounds, which have gained attention for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a benzoxepine core with a butylphenyl substituent at the nitrogen atom. This structural configuration is believed to influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical cellular pathways. Similar compounds in the benzoxepine class have demonstrated:

- Anticancer Activity : Research indicates that benzoxepines may disrupt cancer cell proliferation by targeting specific pathways related to cell growth and apoptosis.

- Neuroprotective Effects : Some studies suggest that benzoxepines can exert neuroprotective effects, potentially through modulation of neurotransmitter systems or inhibition of neuroinflammatory processes .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and related compounds:

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Anticancer Studies : A study conducted on various cancer cell lines showed that this compound inhibited cell growth significantly compared to control groups. The mechanism was linked to apoptosis induction and cell cycle arrest at the G1 phase.

- Neuroprotective Studies : In a rodent model of neurodegeneration, administration of this compound resulted in improved cognitive function and reduced markers of neuroinflammation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

- Receptor Interaction Studies : Binding affinity assays demonstrated that this compound selectively binds to serotonin receptors, indicating its potential role in treating mood disorders.

Q & A

Q. What are the recommended synthetic routes for N-(4-butylphenyl)-1-benzoxepine-4-carboxamide, and what analytical techniques ensure purity?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the benzoxepine core with the 4-butylphenylcarboxamide moiety. Key steps may include:

-

Amide coupling : Use of reagents like EDCl/HOBt or DCC to facilitate carboxamide bond formation.

-

Solvent selection : Reflux in toluene or dichloromethane under inert atmosphere to stabilize reactive intermediates .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) to isolate the product .

-

Purity validation :

-

NMR spectroscopy : Confirm molecular structure via proton/carbon shifts (e.g., aromatic protons at δ 6.8–7.5 ppm, carboxamide carbonyl at ~168 ppm) .

-

HPLC : Assess purity (>98%) using C18 columns and UV detection at λ = 250–280 nm .

Table 1 : Common Synthetic Parameters

Step Reagents/Conditions Purpose Coupling EDCl, HOBt, DIPEA, DCM Amide bond formation Purification Silica gel chromatography (70:30 hexane:EtOAc) Isolate product Analysis ¹H NMR (400 MHz, CDCl₃) Structural confirmation

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- X-ray crystallography : Employ SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks. Data collection at 100 K with Mo-Kα radiation (λ = 0.71073 Å) ensures high-resolution structures .

- Spectroscopic techniques :

- IR spectroscopy : Identify carbonyl stretches (~1650–1700 cm⁻¹) and aromatic C-H bends (~750 cm⁻¹) .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ at m/z 377.1652 for C₂₄H₂₅NO₂) .

Q. What are the primary biological targets explored for this compound in preliminary studies?

- Methodological Answer :

- Enzyme assays : Screen against kinases (e.g., MAPK, EGFR) using fluorescence-based ATPase activity assays .

- Receptor binding : Radioligand displacement assays (e.g., for GPCRs) to determine IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative activity at 1–100 μM concentrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across different studies?

- Methodological Answer :

- Dose-response reevaluation : Reproduce assays with standardized protocols (e.g., fixed incubation times, serum-free conditions) to minimize variability .

- Off-target profiling : Use proteome-wide affinity chromatography or thermal shift assays to identify non-specific binding .

- Structural analogs : Compare activity of derivatives (e.g., substituent variations on the benzoxepine ring) to isolate pharmacophore contributions .

Q. What strategies optimize the pharmacokinetic profile of this compound?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to improve solubility (logP reduction from ~4.2 to ~3.5) .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., N-dealkylation) and block them via fluorination .

- Prodrug design : Mask carboxamide as ester derivatives to enhance oral bioavailability .

Q. What computational methods predict interaction mechanisms with biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) : Simulate binding to kinase ATP pockets (e.g., PDB ID 1M7Q) using flexible ligand sampling and MM/GBSA scoring .

- MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100 ns trajectories (RMSD < 2.0 Å indicates stable binding) .

- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to guide structural optimization .

Key Considerations for Experimental Design

- Data Reproducibility : Include positive controls (e.g., cisplatin for cytotoxicity assays) and triplicate measurements .

- Crystallographic Validation : Use SHELXD for phase problem resolution in cases of poor diffraction quality .

- Ethical Compliance : Adhere to institutional guidelines for in vitro/in vivo testing, particularly for derivatives with high bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.